molecular formula C4H6N4O B2536881 4-Amino-1H-pyrazole-5-carboxamide CAS No. 67221-50-5

4-Amino-1H-pyrazole-5-carboxamide

Cat. No. B2536881
CAS RN: 67221-50-5
M. Wt: 126.119
InChI Key: JVXDFTZWKFHULK-UHFFFAOYSA-N
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Description

4-Amino-1H-pyrazole-5-carboxamide is a compound with the molecular formula C4H6N4O . It is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .


Synthesis Analysis

A series of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety were designed and synthesized by a facile method . The methodology involved the reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones to afford the desired products in acceptable (51-94%) yields .


Molecular Structure Analysis

The molecular structure of 4-Amino-1H-pyrazole-5-carboxamide can be represented by the canonical SMILES string C1=NNC(=C1N)C(=O)N . The exact mass of the compound is 126.05416083 g/mol .


Chemical Reactions Analysis

The reaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide with the appropriate cyclic/acyclic ketones affords the desired products . The chemical reaction can be represented by the SMILES string O=C(N)C1=C(N)C=NN1 .


Physical And Chemical Properties Analysis

4-Amino-1H-pyrazole-5-carboxamide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 97.8 Ų .

Scientific Research Applications

Antitumor Activities

4-Amino-1H-pyrazole-5-carboxamide derivatives have been investigated for their potential antitumor activities. A study highlighted the synthesis of various pyrazolopyrimidine derivatives and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which were tested against different human cancer cell lines. The study emphasized the structure-activity relationship (SAR) in understanding their antitumor potential (Hafez et al., 2013).

Synthesis of Heterocyclic Compounds

The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds. These compounds have significant pharmacological interest, showcasing the utility of 4-Amino-1H-pyrazole-5-carboxamide in versatile chemical syntheses (El‐Mekabaty, 2014).

Novel Synthesis Routes

Innovative synthesis routes have been developed for creating 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides, demonstrating the flexibility and versatility of this compound in various chemical synthesis pathways (Bobko et al., 2012).

Cytotoxicity Studies

Another study synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives, assessing their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research highlights the potential medical applications of these compounds in cytotoxicity studies (Hassan et al., 2014).

Fluorescent Sensor Development

4-Amino-1H-pyrazole-5-carboxamide derivatives have been utilized in the development of fluorescent sensors, particularly for the detection of fluoride anions. This application demonstrates the compound's utility in analytical chemistry and sensor development (Yang et al., 2011).

Insecticidal Activities

Research has also explored the use of 4-Amino-1H-pyrazole-5-carboxamide derivatives in developing novel insecticidal compounds. These studies contribute to the field of agricultural chemistry, providing insights into the development of new pest control agents (Wu et al., 2017).

Nematocidal Activity

Similarly, the compound's derivatives have been synthesized and tested for nematocidal activity, particularly against the tomato root-knot nematode. This highlights its potential application in combating agricultural pests and diseases (Zhao et al., 2017).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. It should not be inhaled and should be stored in a dry, cool, and well-ventilated place . The compound is classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

The 5,5-disubstituted pyrazolo [4,3-d]pyrimidinone derivatives containing the fragment based on 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide were designed and explored as the potential inhibitors of chorismate mutase . Aminopyrazole-based compounds have been studied as active agents in different therapeutic areas, with particular attention on the design and structure-activity relationships defined by each class of compounds .

properties

IUPAC Name

4-amino-1H-pyrazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXDFTZWKFHULK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1H-pyrazole-5-carboxamide

CAS RN

67221-50-5
Record name 4-amino-1H-pyrazole-5-carboxamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
3
Citations
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
… Robins et al. treated 4-amino-1H-pyrazole-5-carboxamide (ii) with formamide under boiling conditions to afford 7-hydroxypyrazolo[4,3-d]pyrimidine (P2) as a target molecule (scheme-2)…
Number of citations: 35 www.sciencedirect.com
F Islam - 2020 - search.proquest.com
Dose-limiting toxicities of clinically used agents and development of resistance are two significant limitations in cancer chemotherapy. Microtubule targeting agents (MTAs) are a …
Number of citations: 1 search.proquest.com
MV Murlykina, AD Morozova, IM Zviagin… - Frontiers in …, 2018 - frontiersin.org
The comprehensive review contains the analysis of literature data concerning reactions of heterocyclization of aminoazoles and demonstrates the application of these types of …
Number of citations: 52 www.frontiersin.org

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